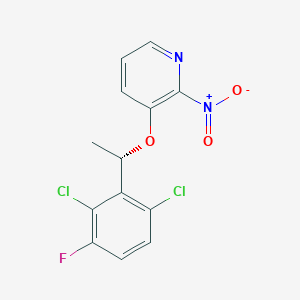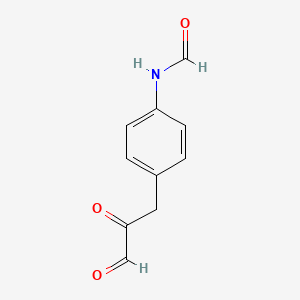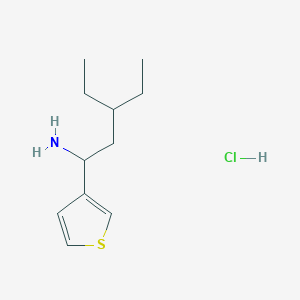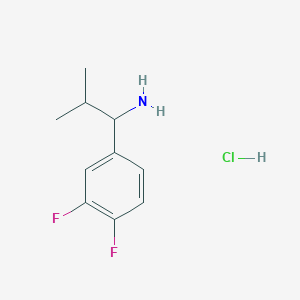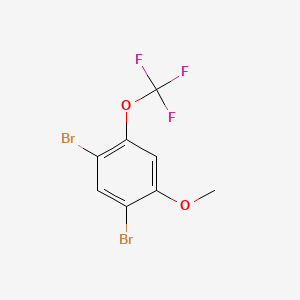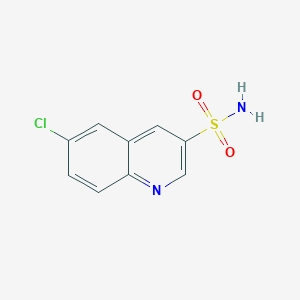
6-Chloroquinoléine-3-sulfonamide
Vue d'ensemble
Description
6-Chloroquinoline-3-sulfonamide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound features a quinoline ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position.
Applications De Recherche Scientifique
6-Chloroquinoline-3-sulfonamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial applications: Employed in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
Target of Action
6-Chloroquinoline-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the growth and survival of many organisms, including bacteria. By inhibiting this enzyme, 6-Chloroquinoline-3-sulfonamide prevents the production of folic acid, thereby inhibiting bacterial growth .
Mode of Action
6-Chloroquinoline-3-sulfonamide interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). This competitive inhibition results in the prevention of folic acid synthesis . Without folic acid, bacteria cannot synthesize DNA, RNA, or proteins, which are necessary for growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloroquinoline-3-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, 6-Chloroquinoline-3-sulfonamide prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes, including DNA, RNA, and protein synthesis, all of which are critical for bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are widely distributed throughout the body, are metabolized in the liver, and are excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide and the presence of any substituents .
Result of Action
The primary result of the action of 6-Chloroquinoline-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, 6-Chloroquinoline-3-sulfonamide disrupts critical cellular processes, including DNA, RNA, and protein synthesis. This disruption prevents bacteria from growing and reproducing, effectively stopping the infection .
Action Environment
The action of 6-Chloroquinoline-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 6-Chloroquinoline-3-sulfonamide . Finally, resistance mechanisms, such as the production of enzymes that degrade sulfonamides or the alteration of the target enzyme, can decrease the efficacy of 6-Chloroquinoline-3-sulfonamide .
Analyse Biochimique
Biochemical Properties
6-Chloroquinoline-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of 6-Chloroquinoline-3-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloroquinoline-3-sulfonamide has been shown to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 6-Chloroquinoline-3-sulfonamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, 6-Chloroquinoline-3-sulfonamide binds to the active site of target enzymes, preventing their normal function and leading to a cascade of downstream effects . This inhibition can result in the accumulation of substrates and depletion of products, ultimately affecting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloroquinoline-3-sulfonamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Chloroquinoline-3-sulfonamide remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products may also have biological activity, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of 6-Chloroquinoline-3-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 6-Chloroquinoline-3-sulfonamide may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
6-Chloroquinoline-3-sulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of 6-Chloroquinoline-3-sulfonamide within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within the cell . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 6-Chloroquinoline-3-sulfonamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its effectiveness in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid to form 6-chloroquinoline-3-sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide derivative .
Industrial Production Methods
Industrial production of 6-Chloroquinoline-3-sulfonamide may involve large-scale sulfonation reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroquinoline-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: The compound can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products of these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoline: Lacks the sulfonamide group but shares the quinoline scaffold.
Quinoline-3-sulfonamide: Similar structure but without the chlorine substitution.
Chloroquinoline derivatives: Various derivatives with different substituents at the 3- and 6-positions.
Uniqueness
6-Chloroquinoline-3-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Propriétés
IUPAC Name |
6-chloroquinoline-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPYWUNAFDMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



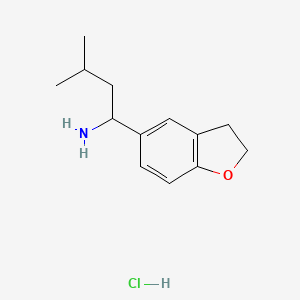
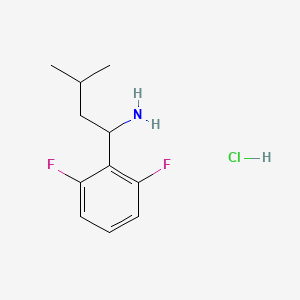
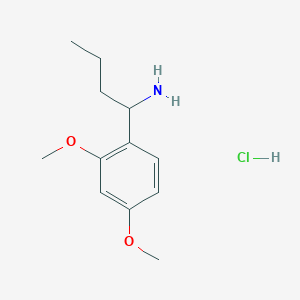
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)
